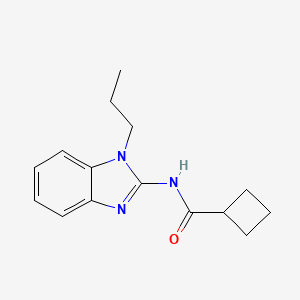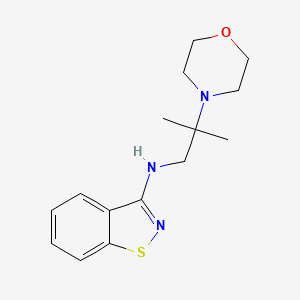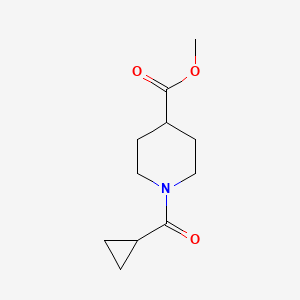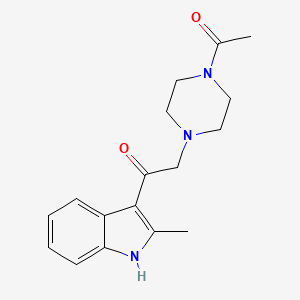
N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide, also known as PAC-1, is a small molecule that has gained significant attention in the field of cancer research. PAC-1 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide involves the activation of procaspase-3, an inactive precursor of caspase-3, which is a key enzyme involved in the apoptotic pathway. N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide binds to procaspase-3 and induces its activation, leading to the cleavage of downstream apoptotic targets and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition, N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide has been shown to inhibit tumor growth in animal models, further supporting its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide is its ability to induce apoptosis in cancer cells without affecting normal cells, making it a promising candidate for cancer therapy. However, one limitation of N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide research include the development of more efficient synthesis methods to increase yield and purity. In addition, further studies are needed to investigate the efficacy of N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide in combination with other cancer therapies. Furthermore, the potential use of N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide in other diseases, such as neurodegenerative disorders, should be explored.
Synthesemethoden
The synthesis of N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide involves a multistep process that includes the reaction of 2-(4-bromophenyl)propionyl chloride with benzimidazole, followed by the reaction of the resulting compound with cyclobutanecarboxylic acid. The final product is obtained through a purification process using chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in a variety of cancer cells, including pancreatic, breast, and colon cancer cells. In addition, N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Eigenschaften
IUPAC Name |
N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-10-18-13-9-4-3-8-12(13)16-15(18)17-14(19)11-6-5-7-11/h3-4,8-9,11H,2,5-7,10H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEVQAASJIPWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-oxo-3-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]propyl]acetamide](/img/structure/B7636851.png)
![N-(2-Methylphenyl)-2-[(hexahydro-1H-azepin)-1-yl]acetamide](/img/structure/B7636858.png)

![5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-N-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7636867.png)
![1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole](/img/structure/B7636875.png)

![3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)

![6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine](/img/structure/B7636905.png)

![(5E)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7636917.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B7636937.png)
![7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one](/img/structure/B7636944.png)
![2-[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7636949.png)